BenchChemオンラインストアへようこそ!

alpha-Methyltryptamine

monoamine transporter release structure-activity relationship alpha-alkylation effect

Alpha-Methyltryptamine (AMT; CAS 299-26-3), also known as 3-(2-aminopropyl)indole, is a synthetic α-alkylated tryptamine that functions as a relatively balanced monoamine releasing agent at dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters, while simultaneously acting as a reversible monoamine oxidase A (MAO-A) inhibitor. Unlike endogenous tryptamine, which is rapidly metabolized by MAO, the α-methyl substitution confers metabolic stability, enabling AMT to enter the central nervous system and produce sustained elevations in extracellular monoamine levels.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 299-26-3
Cat. No. B1671934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyltryptamine
CAS299-26-3
Synonymsalpha-methyltryptamine
indopan
indopan hydrochloride
indopan hydrochloride, (+-)-isomer
indopan mesylate
indopan monoacetate
indopan monoacetate, (S)-isomer
indopan monohydrochloride
indopan monohydrochloride, (+-)-isomer
indopan monohydrochloride, (R)-isomer
indopan monohydrochloride, (S)-isomer
indopan monotosylate, (R)-isomer
indopan monotosylate, (S)-isomer
indopan, (+-)-isomer
indopan, (R)-isomer
indopan, (S)-isome
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3
InChIKeyQSQQQURBVYWZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methyltryptamine (AMT, CAS 299-26-3): A Dual Monoamine Releaser and MAO-A Inhibitor for Neuropharmacological Research Procurement


Alpha-Methyltryptamine (AMT; CAS 299-26-3), also known as 3-(2-aminopropyl)indole, is a synthetic α-alkylated tryptamine that functions as a relatively balanced monoamine releasing agent at dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters, while simultaneously acting as a reversible monoamine oxidase A (MAO-A) inhibitor [1]. Unlike endogenous tryptamine, which is rapidly metabolized by MAO, the α-methyl substitution confers metabolic stability, enabling AMT to enter the central nervous system and produce sustained elevations in extracellular monoamine levels [2]. First developed as an antidepressant (Indopan) at Upjohn in the 1960s, AMT remains a critical reference standard for structure-activity relationship (SAR) studies of α-alkylated tryptamines, forensic toxicology method development, and in vivo behavioral pharmacology investigations of hallucinogenic and stimulant mechanisms [3].

Why Generic Substitution of Alpha-Methyltryptamine with Other Tryptamines Fails: Pharmacological Profile Divergence


Even structurally minor modifications to the tryptamine scaffold produce profound and quantifiable shifts in pharmacological activity that preclude simple interchange of AMT with its closest analogs. A single α-methyl group added to tryptamine improves DA releasing potency by 2.1-fold and NE releasing potency by 6.4-fold [1]. Conversely, extending the α-alkyl chain from methyl to ethyl (yielding α-ethyltryptamine, AET) causes a near-complete loss of 5-HT2A receptor agonist efficacy (EMAX drops from 103% to 21%) [1]. Introducing a 5-methoxy substituent (5-MeO-AMT) dramatically weakens monoamine release potency (up to 79-fold for NE) and reduces MAO-A inhibitory potency by approximately 82-fold [2]. These non-linear SAR relationships mean that substituting AMT with tryptamine, AET, or 5-MeO-AMT in experimental or analytical contexts yields fundamentally different receptor activation profiles, transporter engagement patterns, and metabolic interactions. The evidence below provides the precise quantitative basis for compound-specific selection.

Alpha-Methyltryptamine Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Alpha-Methylation Enhances Dopamine and Norepinephrine Release Potency Relative to Tryptamine

In a direct head-to-head comparison using rat brain synaptosomes, α-methylation of tryptamine to form AMT (7a) produced a 2.1-fold improvement in DA release potency and a 6.4-fold improvement in NE release potency, while maintaining similar 5-HT release potency [1]. The non-α-methylated parent compound tryptamine (4a) showed significantly weaker DA release (EC50 = 164 ± 16 nM) and NE release (EC50 = 716 ± 46 nM) compared to AMT (DA EC50 = 78.6 ± 4.0 nM; NE EC50 = 112 ± 6 nM) [1]. This demonstrates that the α-methyl group is a critical structural determinant for enhancing catecholamine release activity within the tryptamine scaffold.

monoamine transporter release structure-activity relationship alpha-alkylation effect

AMT Retains Full 5-HT2A Receptor Agonist Efficacy While α-Ethyltryptamine (AET) Functions as a Weak Partial Agonist

Within the same experimental system, AMT (7a) acted as a full agonist at the human 5-HT2A receptor with an EC50 of 23.1 ± 2.4 nM and an EMAX of 103 ± 3% (relative to 5-HT), whereas the homologous α-ethyl analog AET (7d) displayed an EC50 greater than 10,000 nM and an EMAX of only 21 ± 11%, indicating near-complete loss of agonist efficacy [1]. The calcium mobilization assay used identical conditions for both compounds, establishing that the single methylene extension from α-methyl to α-ethyl in the tryptamine side chain abolishes 5-HT2A receptor activation capacity.

5-HT2A receptor agonism head-twitch response alpha-alkyl chain length SAR

AMT is a Potent Monoamine Releaser; 5-Methoxy-AMT is a Very Weak Releaser Despite Retaining 5-HT2A Agonist Activity

Cross-study comparison reveals that the 5-methoxy substituent dramatically attenuates monoamine releasing activity relative to AMT. AMT releases DA, 5-HT, and NE with EC50 values of 78.6, 21.7, and 112 nM respectively [1], whereas 5-MeO-AMT releases the same monoamines with EC50 values of 1,500, 460, and 8,900 nM [2]. This represents a 19-fold reduction in DA release potency, a 21-fold reduction in 5-HT release potency, and a 79-fold reduction in NE release potency for 5-MeO-AMT. The divergent functional profiles are significant because 5-MeO-AMT retains nanomolar 5-HT2A agonist activity (EC50 2–8.4 nM) [3].

monoamine release potency 5-methoxy substitution effect functional selectivity

MAO-A Inhibitory Potency: AMT (IC50 380 nM) is 82-Fold More Potent than 5-MeO-AMT (IC50 31,000 nM)

In vitro MAO-A inhibition assays using recombinant human MAO-A and kynuramine substrate demonstrate that AMT inhibits MAO-A with an IC50 of 380 nM, whereas the 5-methoxy analog 5-MeO-AMT is markedly weaker, with an IC50 of 31,000 nM [1]. This 82-fold difference in MAO-A inhibitory potency is pharmacologically significant, as MAO-A inhibition by AMT is sufficient to potentiate its own monoamine-releasing effects and create clinically relevant drug-drug interaction risks with other serotonergic agents [2]. By contrast, the MAO-A inhibition by 5-MeO-AMT is likely negligible at behaviorally active concentrations.

monoamine oxidase A inhibition metabolic stability serotonin syndrome risk

Enantioselective 5-HT2 Receptor Binding: S(+)-AMT Exhibits Approximately 2-Fold Higher Affinity than R(−)-AMT

In a direct comparison of enantiomer binding to rat cortical 5-HT2 receptors labeled with [3H]ketanserin, the S(+) isomer of α-methyltryptamine was essentially equipotent with the racemate and approximately twice as potent as the R(−) enantiomer [1]. This finding is notable because α-methylation of tryptamine was found to have little effect on overall racemic 5-HT2 affinity compared to unsubstituted tryptamine; however, resolving the enantiomers reveals stereospecific binding interactions at the 5-HT2 receptor that are masked in racemic mixtures [1].

enantioselectivity 5-HT2 receptor affinity chiral pharmacology

AMT Preferentially Inhibits MAO-A Over MAO-B with Competitive Reversible Kinetics

In rat brain homogenate assays, dl-α-methyltryptamine inhibited both MAO-A and MAO-B but displayed greater selectivity for MAO-A [1]. The mode of MAO-A and MAO-B inhibition was competitive with the substrates tested, and preincubation studies demonstrated that the inhibition was reversible in nature [1]. In a separate study using recombinant human MAO enzymes, AMT analogs consistently showed MAO-A inhibition, with only a subset inhibiting MAO-B [2]. The competitive, reversible MAO-A inhibition by AMT distinguishes it from irreversible MAO inhibitors and contributes to its unique pharmacological profile combining monoamine release with metabolic enzyme inhibition.

MAO-A selectivity reversible inhibition competitive mechanism

Optimal Research and Industrial Application Scenarios for Alpha-Methyltryptamine (CAS 299-26-3) Based on Comparative Evidence


Dual Monoamine Releaser/MAO-A Inhibitor Reference Standard for in Vivo Behavioral Pharmacology

AMT's combined profile as a triple monoamine releaser (DA EC50 78.6 nM, 5-HT EC50 21.7 nM, NE EC50 112 nM) [1] and reversible MAO-A inhibitor (IC50 380 nM) [2] makes it uniquely suited for studies investigating the behavioral consequences of simultaneous transporter-mediated monoamine release and metabolic enzyme inhibition. Unlike tryptamine, which is rapidly deaminated and has weaker catecholamine release, or 5-MeO-AMT, which is a pure 5-HT2A agonist with negligible MAO inhibition and very weak release, only AMT provides the integrated dual mechanism required for modeling drug-drug interaction risks (e.g., serotonin syndrome potentiation) or evaluating novel therapeutic strategies targeting both monoamine elevation and MAO modulation [1][2].

SAR Probe for α-Alkyl Chain Length Effects on 5-HT2A Receptor Activation and Transporter Substrate Activity

The direct comparator data between AMT (α-methyl), AET (α-ethyl), and unsubstituted tryptamine within a single experimental dataset [1] establish AMT as the optimal reference compound for SAR studies exploring how α-alkyl chain length modulates the balance between 5-HT2A agonism and transporter substrate activity. With AMT demonstrating full 5-HT2A agonism (EC50 23.1 nM, EMAX 103%) and potent DA/5-HT/NE release, while AET loses 5-HT2A efficacy (EMAX 21%) and tryptamine shows weaker catecholamine release, researchers can use AMT as the central scaffold for systematic alkyl chain variation studies aimed at fine-tuning the entactogen-psychedelic spectrum [1].

Enantioselective Pharmacology Studies Using S(+)-AMT for Higher-Affinity 5-HT2 Receptor Engagement

The demonstrated approximately 2-fold higher affinity of S(+)-AMT vs. R(−)-AMT at 5-HT2 receptors [3] supports the procurement of optically pure S(+)-AMT for studies where maximal 5-HT2 receptor occupancy is desired at lower concentrations, reducing off-target interactions. This enantioselectivity enables investigations into stereospecific contributions to the hallucinogenic (5-HT2A-mediated) vs. stimulant (transporter-mediated) components of AMT's behavioral effects, with the S(+) enantiomer predicted to favor the serotonergic psychedelic component relative to the racemate [3].

Forensic Toxicology Method Development and Validation Using AMT as a Prototypical α-Alkyltryptamine Standard

AMT's well-characterized quantitative pharmacological profile—including defined MAO-A IC50 (380 nM) [2], monoamine release EC50 values [1], and known metabolic pathways involving MAO-A-mediated deamination [2]—makes it the most comprehensively validated reference standard for developing and validating LC-MS/MS or GC-MS analytical methods targeting α-alkylated tryptamines in biological matrices. The 82-fold difference in MAO-A inhibition between AMT and 5-MeO-AMT [2] further supports the use of AMT as a positive control for assessing MAO inhibitory potential in in vitro toxicology screening panels for new psychoactive substances [2].

Quote Request

Request a Quote for alpha-Methyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.